molecular formula C8H7ClN2 B3049336 4-(Aminomethyl)-2-chlorobenzonitrile CAS No. 202522-15-4

4-(Aminomethyl)-2-chlorobenzonitrile

Cat. No. B3049336
CAS RN: 202522-15-4
M. Wt: 166.61 g/mol
InChI Key: MIYUHKALQKBPEW-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)benzonitrile hydrochloride” is a chemical compound used in laboratory settings . It has a molecular formula of C8H9ClN2 and a molecular weight of 168.624 g/mol . It’s also known by several synonyms, including 4-cyanobenzylamine hydrochloride and 4-aminomethyl-benzonitrile hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)benzonitrile hydrochloride” includes an aromatic benzene ring attached to a nitrile group (C#N) and an aminomethyl group (NH2-CH2-) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Aminomethyl)-2-chlorobenzonitrile” are not available, similar compounds like aminomethylbenzoic acid have been used in various chemical reactions. For example, they’ve been used in the formation of imine compounds .


Physical And Chemical Properties Analysis

“4-(Aminomethyl)benzonitrile hydrochloride” appears as white to pale cream crystals or powder . It has a melting point range of 279°C to 284°C .

Safety and Hazards

This compound is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

Future Directions

While specific future directions for “4-(Aminomethyl)-2-chlorobenzonitrile” are not available, research into similar compounds continues. For example, new synthetic methodologies for aliphatic deamination chemistry are being developed .

properties

IUPAC Name

4-(aminomethyl)-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUHKALQKBPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619838
Record name 4-(Aminomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-chlorobenzonitrile

CAS RN

202522-15-4
Record name 4-(Aminomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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